Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate
Overview
Description
Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system that includes both pyridine and benzimidazole moieties, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyridine ring through cyclization reactions. The final step often involves esterification to introduce the methyl carboxylate group. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and esterification processes .
Industrial production methods for such compounds often involve optimizing these synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms within the ring system, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common reagents and conditions used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and kinetics.
Biology: This compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anticancer, antiviral, or antimicrobial activities.
Industry: It can be used in the development of new materials, including polymers and advanced composites .
Mechanism of Action
The mechanism of action of Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication .
Comparison with Similar Compounds
Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]indole-3-carboxylic acid: This compound features a similar fused ring system but with different substituents, leading to distinct chemical and biological properties.
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their additional ring structures and functional groups, resulting in varied applications and activities.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-5-6-16-12-4-3-10(14(17)18-2)8-11(12)15-13(16)7-9/h3-4,8-9H,5-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCMLFDWTHYEGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=NC3=C2C=CC(=C3)C(=O)OC)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.